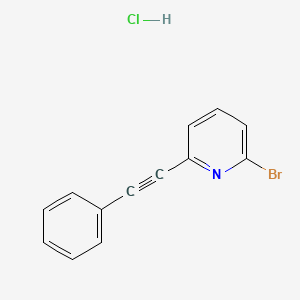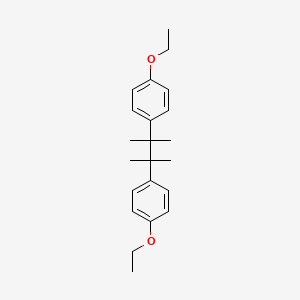
1,1'-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) is an organic compound characterized by its unique structure, which includes two ethoxybenzene groups connected by a 2,3-dimethylbutane-2,3-diyl bridge
准备方法
The synthesis of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) typically involves a multi-step process:
Friedel-Crafts Alkylation: The initial step often involves the alkylation of benzene derivatives using a Friedel-Crafts reaction. This reaction requires a catalyst such as aluminum chloride and an alkyl halide.
Coupling Reaction: The next step involves coupling the alkylated benzene derivatives with a suitable reagent to form the desired 2,3-dimethylbutane-2,3-diyl bridge. This can be achieved through various coupling reactions, such as the Suzuki-Miyaura coupling or the Stille coupling, using palladium catalysts.
Ethoxylation: Finally, the ethoxy groups are introduced through an ethoxylation reaction, which involves the reaction of the intermediate compound with ethyl alcohol in the presence of an acid catalyst.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
化学反应分析
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or alkanes.
Substitution: The ethoxybenzene groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
The major products formed from these reactions depend on the specific reagents and conditions used .
科学研究应用
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) has several scientific research applications:
Materials Science: It is used in the development of advanced materials, including polymers and composites, due to its unique structural properties.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and agrochemicals.
Flame Retardants: It is employed as a flame retardant synergist in polymers such as polypropylene and polystyrene, enhancing their fire resistance.
作用机制
The mechanism of action of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) involves its interaction with molecular targets through various pathways:
Flame Retardancy: In flame retardant applications, the compound acts by promoting the formation of a char layer on the polymer surface, which acts as a barrier to heat and oxygen, thereby slowing down the combustion process.
相似化合物的比较
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) can be compared with similar compounds such as:
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-isopropylbenzene): This compound has isopropyl groups instead of ethoxy groups, which may affect its solubility and reactivity.
1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-methoxybenzene): The presence of methoxy groups can influence the electronic properties and reactivity of the compound.
The uniqueness of 1,1’-(2,3-Dimethylbutane-2,3-diyl)bis(4-ethoxybenzene) lies in its specific structural arrangement and the presence of ethoxy groups, which impart distinct physical and chemical properties .
属性
CAS 编号 |
824400-99-9 |
|---|---|
分子式 |
C22H30O2 |
分子量 |
326.5 g/mol |
IUPAC 名称 |
1-ethoxy-4-[3-(4-ethoxyphenyl)-2,3-dimethylbutan-2-yl]benzene |
InChI |
InChI=1S/C22H30O2/c1-7-23-19-13-9-17(10-14-19)21(3,4)22(5,6)18-11-15-20(16-12-18)24-8-2/h9-16H,7-8H2,1-6H3 |
InChI 键 |
YMONJCCFJATYIO-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC=C(C=C1)C(C)(C)C(C)(C)C2=CC=C(C=C2)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


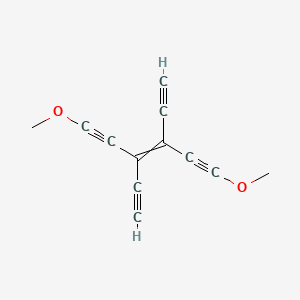
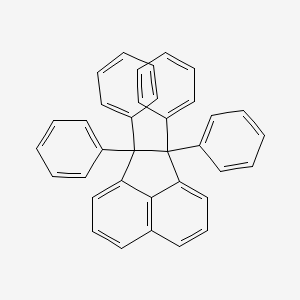
![L-Valinamide, N-[(1,1-dimethylethoxy)carbonyl]-N,beta,beta-trimethyl-L-phenylalanyl-N-[(1S,2E)-3-carboxy-1-(1-methylethyl)-2-butenyl]-N,3-dimethyl-](/img/structure/B14225522.png)
![4-[4-(1-Phenylethenyl)phenyl]morpholine](/img/structure/B14225524.png)
![{1-[(2-Bromo-1,3-thiazol-5-yl)methyl]imidazolidin-2-ylidene}acetonitrile](/img/structure/B14225529.png)
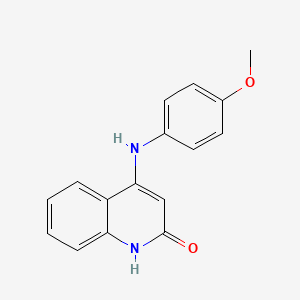
![1-[(S)-1-diethoxyphosphorylpropylsulfinyl]-4-methylbenzene](/img/structure/B14225536.png)
![N-(4-{[2-(2,5-Difluorobenzoyl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B14225548.png)
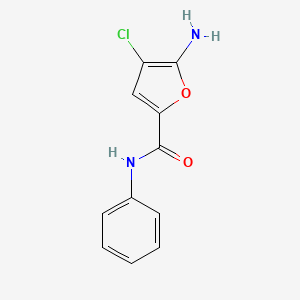

![N-[2-(Octahydroquinolin-1(2H)-yl)ethyl]-3,3-diphenylpropan-1-amine](/img/structure/B14225554.png)
![9H-Fluorene, 9-[(pentafluorophenyl)methylene]-](/img/structure/B14225557.png)
![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-bromo-, 1,1-dimethylethyl ester](/img/structure/B14225560.png)
